molecular formula C13H21N5O3S B8562931 1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 152537-59-2

1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Cat. No.: B8562931
CAS No.: 152537-59-2
M. Wt: 327.41 g/mol
InChI Key: OQGLMJWGJNCHNA-UHFFFAOYSA-N
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Description

1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a sulfonamide derivative featuring a [1,2,4]triazolo[1,5-b]pyridazine core. This compound’s structure includes a butanesulfonamide chain and a 2-ethyl substituent at the methylene bridge, distinguishing it from analogs.

Properties

CAS No.

152537-59-2

Molecular Formula

C13H21N5O3S

Molecular Weight

327.41 g/mol

IUPAC Name

2-ethyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide

InChI

InChI=1S/C13H21N5O3S/c1-4-13(5-2,8-22(14,19)20)7-21-12-10(3)6-11-15-9-16-18(11)17-12/h6,9H,4-5,7-8H2,1-3H3,(H2,14,19,20)

InChI Key

OQGLMJWGJNCHNA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAK-225 involves the formation of the triazolopyridazin core structure. The process typically includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary to the originating company, Takeda Pharmaceutical Co., Ltd .

Industrial Production Methods: Industrial production of TAK-225 would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: TAK-225 undergoes various chemical reactions, including:

    Oxidation: TAK-225 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within TAK-225.

    Substitution: TAK-225 can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridazin compounds .

Scientific Research Applications

TAK-225 has several scientific research applications:

Mechanism of Action

TAK-225 exerts its effects by antagonizing leukotriene receptors, platelet-activating factor receptors, and endothelin receptors. This leads to the inhibition of pathways that cause inflammation and constriction in the airways. The compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances ciliary motility and improves mucociliary clearance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The compound’s [1,2,4]triazolo[1,5-b]pyridazine ring differs from the [1,2,4]triazolo[1,5-a]pyrimidine systems in (e.g., compounds 8a and 8b). Pyridazine (two adjacent nitrogen atoms) vs. For instance, pyridazine derivatives may exhibit enhanced solubility due to increased polarity, whereas pyrimidine analogs like 8a/8b are linked to herbicidal activity .

Sulfonamide Substituents

  • Chain Length and Flexibility : The butanesulfonamide group in the target compound contrasts with the rigid benzenesulfonamide moieties in 8a/8b . Longer alkyl chains may improve membrane permeability but reduce crystallinity compared to aromatic sulfonamides.
  • Substituent Position : The 2-ethyl group on the methylene bridge differs from the 3-methyl substituent in the structurally related 1-Butanesulfonamide, 3-methyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl) (). This positional isomerism could influence steric hindrance and conformational stability.

Crystallographic and Physicochemical Properties

  • Crystal Packing : highlights π-π stacking interactions (centroid-centroid distances: 3.63–3.88 Å) in triazolopyrimidines. The target compound’s butanesulfonamide chain may disrupt such interactions, leading to altered packing efficiency and solubility .
  • Bond Geometry : Triazolopyridazine bond lengths and angles are expected to align with standard values (e.g., C–N: ~1.33 Å, C–C: ~1.39 Å), as seen in similar systems .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Heterocycle Sulfonamide Type Key Substituents Potential Activity
Target Compound [1,2,4]Triazolo[1,5-b]pyridazine Butanesulfonamide 2-ethyl, 7-methyl Undocumented (inferred)
8a/8b () [1,2,4]Triazolo[1,5-a]pyrimidine Benzenesulfonamide 5,7-dimethoxy/5,7-dimethyl Herbicidal
Compound [1,2,4]Triazolo[1,5-b]pyridazine Butanesulfonamide 3-methyl, 7-methyl Undocumented
Compound [1,2,4]Triazolo[1,5-a]pyrimidine Benzylsulfanyl 7-(2-chlorophenyl), 5-methyl Biologically active

Table 2: Crystallographic Parameters (Inferred)

Parameter Target Compound (Expected) Compound
π-π Stacking Distance Likely >4.0 Å (due to alkyl chain) 3.63–3.88 Å
Planarity of Core High (deviation <0.05 Å) 0.034 Å (max deviation)
Dominant Intermolecular Interactions Van der Waals, H-bonding π-π stacking, H-bonding

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